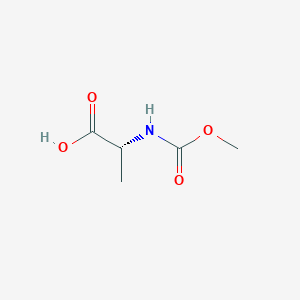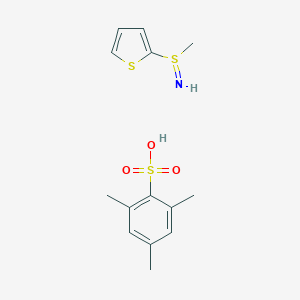![molecular formula C18H27NO4 B069066 N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide CAS No. 163972-12-1](/img/structure/B69066.png)
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Dodecanamide, and it is synthesized using a specific method that involves several steps. The purpose of
Mécanisme D'action
The mechanism of action of Dodecanamide is not fully understood, but it is believed to involve the disruption of bacterial cell membranes. This disruption leads to the leakage of intracellular contents and ultimately results in bacterial death. Dodecanamide has also been shown to inhibit the activity of certain enzymes, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
Dodecanamide has been shown to have minimal toxicity and does not exhibit any significant adverse effects on human health. However, it should be noted that further studies are needed to fully understand the biochemical and physiological effects of Dodecanamide.
Avantages Et Limitations Des Expériences En Laboratoire
Dodecanamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, one limitation of Dodecanamide is that it is not widely available, which can make it difficult to obtain for certain experiments.
Orientations Futures
There are several future directions for research involving Dodecanamide. One potential area of study is the development of new antibiotics based on the structure of Dodecanamide. Additionally, further studies are needed to fully understand the mechanism of action of Dodecanamide and its potential applications in biotechnology and material science. Finally, the synthesis of Dodecanamide could be optimized to produce higher yields and purity, making it more widely available for research purposes.
Conclusion:
In conclusion, Dodecanamide is a chemical compound with significant potential applications in various fields. Its synthesis method has been extensively studied and optimized, and it has been shown to have antimicrobial activity against several bacterial strains. While further research is needed to fully understand its mechanism of action and potential applications, Dodecanamide represents a promising area of study for scientists and researchers.
Méthodes De Synthèse
The synthesis of Dodecanamide involves several steps, starting with the reaction of 7-oxabicyclo[4.1.0]hept-3-en-2-one with dodecanamine in the presence of a base. This reaction leads to the formation of the intermediate product, which is then treated with an acid to remove the protecting group, resulting in the formation of Dodecanamide. This synthesis method has been extensively studied and optimized to produce high yields of pure Dodecanamide.
Applications De Recherche Scientifique
Dodecanamide has been studied for its potential applications in various fields, including drug discovery, material science, and biotechnology. In drug discovery, Dodecanamide has been shown to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics. In material science, Dodecanamide has been used as a surfactant and emulsifier due to its unique chemical structure. In biotechnology, Dodecanamide has been used as a tool for protein purification and as a stabilizing agent for enzymes.
Propriétés
IUPAC Name |
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-15(21)19-13-12-14(20)17-18(23-17)16(13)22/h12,17-18H,2-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLOIQOGHRAUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=O)C2C(C1=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571767 |
Source


|
| Record name | N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide | |
CAS RN |
163972-12-1 |
Source


|
| Record name | N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

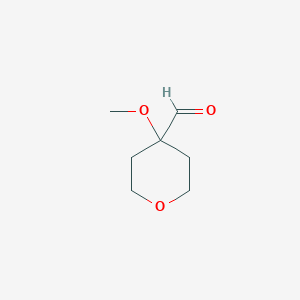
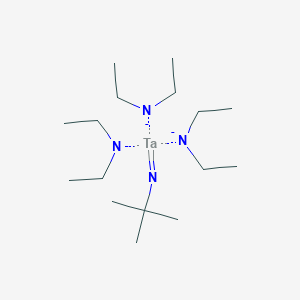
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)

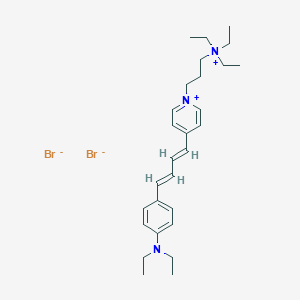
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)
